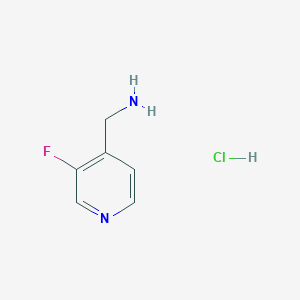
(3-fluoropyridin-4-yl)methanamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoropyridin-4-yl)methanamine hydrochloride: is an organic compound with the molecular formula C6H7FN2·HCl. It is a derivative of pyridine, substituted with a fluorine atom at the 3-position and an aminomethyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-fluoropyridine.
Reaction with Formaldehyde and Ammonia: The 3-fluoropyridine is reacted with formaldehyde and ammonia to introduce the aminomethyl group at the 4-position.
Hydrochloride Formation: The resulting (3-fluoropyridin-4-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering the functional groups attached to the pyridine ring.
Condensation Reactions: The aminomethyl group can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products with different substituents replacing the fluorine atom.
Oxidation: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.
Reduction: Amines or alcohols, depending on the specific reduction conditions.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity and protein interactions.
Medicine
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (3-fluoropyridin-4-yl)methanamine hydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the aminomethyl group can facilitate interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Fluoropyridin-2-yl)methanamine hydrochloride
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride
Uniqueness
- Structural Differences : The position of the fluorine and aminomethyl groups can significantly affect the compound’s reactivity and interaction with biological targets.
- Chemical Properties : Variations in electronic distribution and steric factors influence the compound’s behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C6H8ClFN2 |
|---|---|
Peso molecular |
162.59 g/mol |
Nombre IUPAC |
(3-fluoropyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H |
Clave InChI |
PFPXESLREARVJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


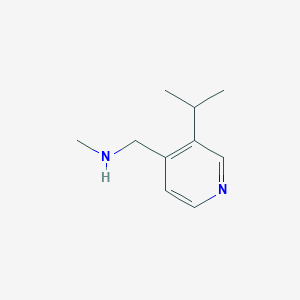
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
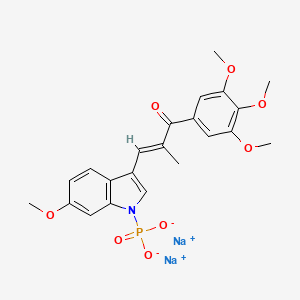
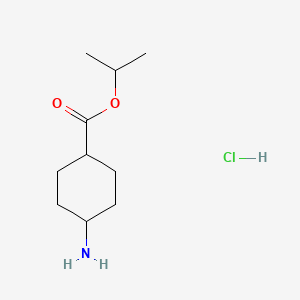
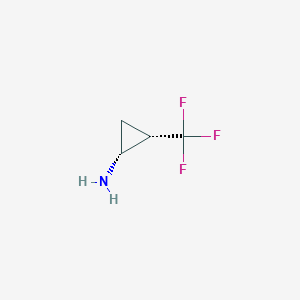
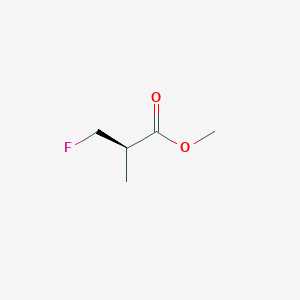

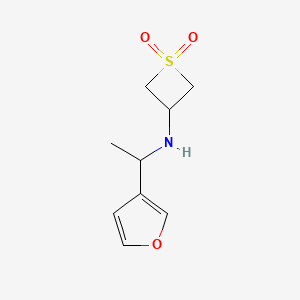
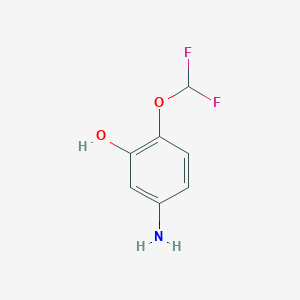
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)

![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)

![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
